Leucomycin V, 9-deoxy-12,13-epoxy-12,13-dihydro-9-oxo-, 3-acetate 4(sup B)-propanoate, (12S,13S)-
CAS No.: 58880-23-2
Cat. No.: VC19575122
Molecular Formula: C40H63NO16
Molecular Weight: 813.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58880-23-2 |
|---|---|
| Molecular Formula | C40H63NO16 |
| Molecular Weight | 813.9 g/mol |
| IUPAC Name | [6-[6-[[(14E)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate |
| Standard InChI | InChI=1S/C40H63NO16/c1-11-30(45)55-38-23(5)51-32(19-40(38,7)48)56-35-22(4)52-39(34(47)33(35)41(8)9)57-36-25(14-15-42)16-20(2)26(44)12-13-27-28(54-27)17-21(3)50-31(46)18-29(37(36)49-10)53-24(6)43/h12-13,15,20-23,25,27-29,32-39,47-48H,11,14,16-19H2,1-10H3/b13-12+ |
| Standard InChI Key | FXALCAYPJGPQOF-OUKQBFOZSA-N |
| Isomeric SMILES | CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(=O)/C=C/C4C(O4)CC(OC(=O)CC(C3OC)OC(=O)C)C)C)CC=O)C)C |
| Canonical SMILES | CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(=O)C=CC4C(O4)CC(OC(=O)CC(C3OC)OC(=O)C)C)C)CC=O)C)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition
Leucomycin V, 9-deoxy-12,13-epoxy-12,13-dihydro-9-oxo-, 3-acetate 4B-Propanoate, (12S,13S)-, has the molecular formula C₃₅H₅₉NO₁₃ and a molecular weight of 701.842 g/mol . The compound’s stereochemistry is defined by the (12S,13S) configuration of its epoxide group, which is critical for ribosomal binding and antibacterial activity . Key physical properties include a polar surface area (PSA) of 193.91 Ų and a LogP value of 0.8456, indicating moderate hydrophobicity .
Structural Features
The molecule’s 16-membered lactone ring is functionalized with:
-
A 12,13-epoxide group essential for ribosomal subunit interaction.
-
3-Acetate and 4B-propanoate esters that enhance stability and membrane permeability.
Table 1: Structural Comparison with Related Macrolides
Mechanism of Antibacterial Action
Ribosomal Inhibition
Leucomycin V binds to the 50S ribosomal subunit at the peptidyl transferase center, obstructing peptide bond formation during bacterial protein synthesis . This mechanism is analogous to other macrolides but enhanced by the epoxide’s stereochemistry, which stabilizes interactions with 23S rRNA nucleotides A2058 and A2059 .
Table 2: Antibacterial Activity Profile
| Bacterial Strain | MIC (µg/mL) | Comparison (Erythromycin, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Streptococcus pneumoniae | 0.25 | 0.5 |
| Enterococcus faecalis | 2.0 | 4.0 |
| Escherichia coli | >64 | 8.0 |
| Data derived from . |
Antiproliferative and Cytotoxic Properties
In Vitro Cancer Cell Inhibition
| Derivative | HeLa (µM) | MCF-7 (µM) | PC-3 (µM) | K-562 (µM) |
|---|---|---|---|---|
| 5i | 5.0 | 3.5 | 10.0 | 4.0 |
| 5k | 18.0 | 8.3 | 37.0 | ND |
| 7a | ND | ND | 40.0 | >50 |
| ND = Not determined; data from . |
Structure-Activity Relationships
The ethylaldehyde group at C6 is indispensable for antibacterial activity, as its removal abolishes ribosomal binding . Conversely, pyridine ring substituents in synthetic analogs enhance anticancer activity by promoting DNA intercalation or topoisomerase inhibition .
Synthesis and Structural Modifications
Key Synthetic Routes
The primary method for derivatizing Leucomycin V involves nitroso Diels-Alder reactions, which introduce heterocyclic moieties at the C9 and C13 positions . For instance, reaction with nitrosobenzene produces a bicyclic adduct with improved cytotoxicity (Table 3).
Impact of Esterification
Acylation of the 3-hydroxyl group with propanoic acid increases lipophilicity, enhancing tissue penetration but reducing aqueous solubility . In contrast, methylation at this position improves metabolic stability without compromising antibacterial potency .
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